2,4-Dichloro-6-piperidinoquinazoline
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Overview
Description
2,4-Dichloro-6-piperidinoquinazoline is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The incorporation of a piperidine moiety enhances the compound’s pharmacological properties, making it a valuable candidate for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-piperidinoquinazoline typically involves the reaction of 2,4-dichloroquinazoline with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-piperidinoquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base (e.g., triethylamine) and solvents like dichloromethane or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substituted Quinazolines: Formed through nucleophilic substitution.
Quinazoline N-oxides: Formed through oxidation.
Dihydroquinazolines: Formed through reduction.
Scientific Research Applications
2,4-Dichloro-6-piperidinoquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-piperidinoquinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as tyrosine kinases and G-protein-coupled receptors.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
- 2,4-Dichloro-6-(2-methyl-piperidin-1-yl)-quinazoline
- 2,4-Dichloro-6-(4-methyl-piperidin-1-yl)-quinazoline
- 2,4-Dichloro-6-(2-ethyl-piperidin-1-yl)-quinazoline
Comparison:
- Structural Differences: The primary difference lies in the substitution on the piperidine ring. These variations can influence the compound’s pharmacokinetic and pharmacodynamic properties .
- Unique Properties: 2,4-Dichloro-6-piperidinoquinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development .
Properties
Molecular Formula |
C13H13Cl2N3 |
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Molecular Weight |
282.17 g/mol |
IUPAC Name |
2,4-dichloro-6-piperidin-1-ylquinazoline |
InChI |
InChI=1S/C13H13Cl2N3/c14-12-10-8-9(18-6-2-1-3-7-18)4-5-11(10)16-13(15)17-12/h4-5,8H,1-3,6-7H2 |
InChI Key |
XOOKHQUXRPYSNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)N=C(N=C3Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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